molecular formula C26H18O2 B14202681 Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- CAS No. 833485-66-8

Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-

Cat. No.: B14202681
CAS No.: 833485-66-8
M. Wt: 362.4 g/mol
InChI Key: LOEMLXXYYSHGNL-UHFFFAOYSA-N
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Description

Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphtho[1,2-b]furan moiety, a phenyl group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- typically involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . The starting materials, terarylenes, are prepared through a three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of metal complex catalysis and photochemical reactions. These methods are favored for their efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthofurans. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with multiple biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthofuran derivatives, such as:

Uniqueness

Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

833485-66-8

Molecular Formula

C26H18O2

Molecular Weight

362.4 g/mol

IUPAC Name

(4-methylphenyl)-(3-phenylbenzo[g][1]benzofuran-2-yl)methanone

InChI

InChI=1S/C26H18O2/c1-17-11-13-20(14-12-17)24(27)26-23(19-8-3-2-4-9-19)22-16-15-18-7-5-6-10-21(18)25(22)28-26/h2-16H,1H3

InChI Key

LOEMLXXYYSHGNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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